- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,
Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

4-BROMO-2-IODOBENZONITRILE structure
Nome do Produto:4-BROMO-2-IODOBENZONITRILE
4-BROMO-2-IODOBENZONITRILE Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-BROMO-2-IODOBENZONITRILE
- 4-Bromo-2-iodobenzonitrile (ACI)
- Z1269171113
- 944276-67-9
- CS-0089796
- EN300-1721002
- MFCD09907887
- SY308255
- AKOS026751482
- DB-367452
- BS-50574
- H11197
- SCHEMBL16534885
-
- MDL: MFCD09907887
- Inchi: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
- Chave InChI: AAUCVXUNVYKWPB-UHFFFAOYSA-N
- SMILES: N#CC1C(I)=CC(Br)=CC=1
Propriedades Computadas
- Massa Exacta: 306.84936g/mol
- Massa monoisotópica: 306.84936g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 162
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 23.8Ų
- XLogP3: 3
4-BROMO-2-IODOBENZONITRILE Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Alichem | A013032818-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
Alichem | A013032818-500mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 500mg |
$863.90 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-25g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98% | 25g |
¥3829.00 | 2024-04-24 | |
ChemScence | CS-0089796-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 250mg |
$45.0 | 2022-04-26 | |
ChemScence | CS-0089796-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 1g |
$85.0 | 2022-04-26 | |
ChemScence | CS-0089796-25g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 25g |
$862.0 | 2022-04-26 | |
ChemScence | CS-0089796-10g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 10g |
$383.0 | 2022-04-26 | |
TRC | B678775-50mg |
4-Bromo-2-Iodobenzonitrile |
944276-67-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-5g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98% | 5g |
¥1198.00 | 2024-04-24 | |
abcr | AB512679-5 g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 5g |
€420.00 | 2022-07-29 |
4-BROMO-2-IODOBENZONITRILE Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Referência
- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
Referência
- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission propertiesPhysical Chemistry Chemical Physics, 2015, 17(29), 19096-19103,
Método de produção 4
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C
Referência
- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- Preparation and use of magnesium amides, United States, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Referência
- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenesJournal of the American Chemical Society, 2008, 130(2), 472-480,
Método de produção 7
Condições de reacção
1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
Referência
- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C
Referência
- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,
4-BROMO-2-IODOBENZONITRILE Raw materials
4-BROMO-2-IODOBENZONITRILE Preparation Products
4-BROMO-2-IODOBENZONITRILE Literatura Relacionada
-
Dongwook Lee,Xiao Ma,Jaehun Jung,Eun Jeong Jeong,Hossein Hashemi,Avi Bregman,John Kieffer,Jinsang Kim Phys. Chem. Chem. Phys. 2015 17 19096
944276-67-9 (4-BROMO-2-IODOBENZONITRILE) Produtos relacionados
- 2138361-56-3(5-(trifluoromethyl)-3-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,2,4-oxadiazole)
- 2320219-54-1(N-(1-{3-tert-butyl-1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)-N-methylacetamide)
- 1805635-77-1(Methyl 5-cyano-4-difluoromethoxy-2-(difluoromethyl)benzoate)
- 1343095-52-2(3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine)
- 1016703-61-9(1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid)
- 941921-64-8(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(oxolan-2-yl)methylacetamide)
- 696638-26-3(2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide)
- 2171222-07-2((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid)
- 2418648-53-8(N-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)oxirane-2-carboxamide)
- 1638771-65-9(7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE

Pureza:99%/99%
Quantidade:5g/25g
Preço ($):186.0/552.0